molecular formula C16H22FN3O B12122149 4-(4-Fluorophenyl)piperazinyl 4-piperidyl ketone

4-(4-Fluorophenyl)piperazinyl 4-piperidyl ketone

Cat. No.: B12122149
M. Wt: 291.36 g/mol
InChI Key: IPYUMXDBUSYYOC-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperazinyl 4-piperidyl ketone is a synthetic organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a piperidyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)piperazinyl 4-piperidyl ketone typically involves the following steps:

    Formation of 4-Fluorophenylpiperazine: This can be achieved by reacting 4-fluoroaniline with piperazine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Formation of 4-Piperidyl Ketone: This can be synthesized by reacting piperidine with an appropriate acylating agent such as acetyl chloride or acetic anhydride.

    Coupling Reaction: The final step involves coupling the 4-fluorophenylpiperazine with the 4-piperidyl ketone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)piperazinyl 4-piperidyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)piperazinyl 4-piperidyl ketone has several scientific research applications:

    Medicinal Chemistry: It is used in the development of potential therapeutic agents for various diseases.

    Pharmacology: The compound is studied for its interactions with biological targets and its pharmacokinetic properties.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)piperazinyl 4-piperidyl ketone involves its interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl group may enhance the binding affinity of the compound to its target, while the piperazine and piperidyl ketone moieties contribute to its overall pharmacological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)piperazine: A simpler analog with only the fluorophenyl and piperazine moieties.

    4-Piperidyl Ketone: A compound with only the piperidyl ketone moiety.

    4-(4-Chlorophenyl)piperazinyl 4-piperidyl ketone: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

4-(4-Fluorophenyl)piperazinyl 4-piperidyl ketone is unique due to the presence of both the fluorophenyl and piperidyl ketone groups, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C16H22FN3O

Molecular Weight

291.36 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone

InChI

InChI=1S/C16H22FN3O/c17-14-1-3-15(4-2-14)19-9-11-20(12-10-19)16(21)13-5-7-18-8-6-13/h1-4,13,18H,5-12H2

InChI Key

IPYUMXDBUSYYOC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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